molecular formula C5H4BrIN2 B1524170 6-Bromo-2-iodopyridin-3-amine CAS No. 915006-52-9

6-Bromo-2-iodopyridin-3-amine

Cat. No.: B1524170
CAS No.: 915006-52-9
M. Wt: 298.91 g/mol
InChI Key: UZVBAENLXVNXCL-UHFFFAOYSA-N
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Description

6-Bromo-2-iodopyridin-3-amine is a chemical compound with the CAS Number: 915006-52-9 and a molecular weight of 298.91 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The linear formula of this compound is C5H4BrIN2 . Unfortunately, the search results do not provide more detailed information about the molecular structure of this compound.


Physical and Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 298.91 . It has a flash point of 173°C and a boiling point of 362.5±42.0°C at 760 mmHg . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of 2-Aminopyridines

2-Aminopyridines hold significant biological and chemical importance, serving as core structures in bioactive natural products, medicinally relevant compounds, and organic materials. The synthesis of 6-substituted 2-aminopyridines, including reactions involving 6-bromo-2-iodopyridin-3-amine, has been challenging due to the lack of flexible and efficient methods. Recent advancements have introduced new methodologies for their preparation, highlighting the compound's role in facilitating access to 2-aminopyridines through selective amination and subsequent C-C cross-coupling reactions. This development opens avenues for creating diverse bioactive and chemically significant molecules, showcasing the compound's pivotal role in synthetic chemistry (Bolliger, Oberholzer, & Frech, 2011).

Catalysis in Selective Amination

This compound is utilized in catalysis for selective amination processes, where a palladium-xantphos complex has shown high efficiency and chemoselectivity. This compound plays a crucial role in the formation of 5-amino-2-chloropyridine with excellent yields, demonstrating its utility in the selective modification of pyridine derivatives for potential applications in drug development and material sciences (Ji, Li, & Bunnelle, 2003).

Safety and Hazards

The safety information for 6-Bromo-2-iodopyridin-3-amine indicates that it has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Relevant Papers Unfortunately, the search results do not provide specific peer-reviewed papers related to this compound .

Properties

IUPAC Name

6-bromo-2-iodopyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrIN2/c6-4-2-1-3(8)5(7)9-4/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVBAENLXVNXCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694835
Record name 6-Bromo-2-iodopyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915006-52-9
Record name 6-Bromo-2-iodopyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 6-bromo-pyridin-3-ylamine (10.2 g, 0.0580 mol) and Ag2SO4 (18.1 g, 0.0580 mol) in EtOH (150 mL) was added I2 (7.59 g, 0.0580 mol) and the reaction was allowed to stir overnight. At this time hexane (200 mL) was added and the resultant mixture was filtered through Celite. The solvent was removed in vacuo, dissolved in CHCl3 (200 mL), washed with aqueous saturated Na2S2O3 (100 mL), water (1×100 mL), and dried (Na2SO4). The solvent was concentrated in vacuo and the residue was dissolved in hot EtOAc (100 mL), filtered and treated with hexanes (100 mL). Filtration gave 11.2 g (65%) of 6-bromo-2-iodo-pyridin-3-ylamine as a white crystalline material. 1H-NMR (CDCl3; 400 MHz): δ 7.10 (d, 1H, J=8.2 Hz), 6.74 (d, 1H, J=8.2 Hz), 4.06 (br s, 2H).
Quantity
10.2 g
Type
reactant
Reaction Step One
Name
Quantity
7.59 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
18.1 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

5.0 g 5-Amino-2-bromopyridine were dissolved in 70 ml ethanol. 9.0 g silver sulfate and 7.33 g iodine were added. The reaction mixture was stirred at room temperature overnight. The solvent was removed in vacuo and the residue diluted with 500 ml ethyl acetate and filtered over a celite pad. The filtrate was washed with 200 ml saturated Na2S203 solution and water, dried over MgSO4 and then the solvent was removed in vacuo to obtain 7.7 g 6-Bromo-2-iodo-pyridin-3-ylamine.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
7.33 g
Type
reactant
Reaction Step Two
Quantity
9 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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